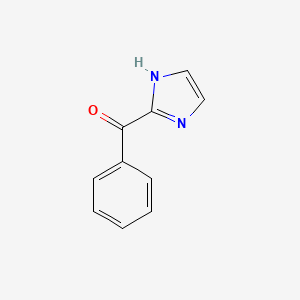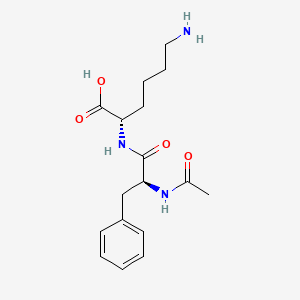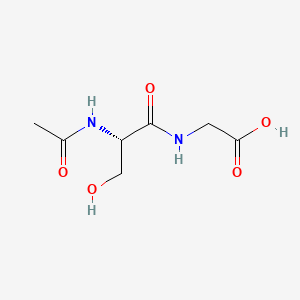
3-(Dimethylamino)propanenitrile hydrochloride
Vue d'ensemble
Description
3-(Dimethylamino)propanenitrile hydrochloride (DMAPNHCl) is an organic compound that has many applications in scientific research and can be synthesized in a laboratory setting. It is a colorless, water-soluble solid that is used as a catalyst in organic synthesis. DMAPNHCl is also known as dimethylformamide hydrochloride, dimethylaminopropionitrile hydrochloride, and 3-dimethylaminopropionitrile hydrochloride. This compound has a wide range of applications in biochemistry, biophysics, and pharmacology.
Applications De Recherche Scientifique
Pharmacological Research:
- It has been used in the clinical evaluation of coronary vasodilators, as in the case of 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), though it showed no significant change in exercise tolerance tests for angina pectoris patients (Sandler, 1960).
- Its derivatives have been evaluated as potential antidepressant agents, showing good activity in biochemical and pharmacological animal models of depression without notable anticholinergic side effects (Clark et al., 1979).
Optical and Material Science:
- 3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a novel compound synthesized from 3-(Dimethylamino)propanenitrile hydrochloride, has been found to exhibit nonlinear optical properties, which are promising for optical device applications like optical limiters (Rahulan et al., 2014).
Chemical Synthesis and Applications:
- The compound has been used in the synthesis of various chemical structures, such as in the preparation of carboxylic acid N-[3-(dimethylamino)propyl]amides, which show promise as cationic surfactants for hydrophobization in oil fields (Vlasova et al., 2017).
- It is also utilized in the generation of diverse chemical libraries through alkylation and ring closure reactions, proving its versatility in organic synthesis (Roman, 2013).
Environmental Applications:
- In environmental chemistry, its derivatives have been explored for the degradation of pollutants, as demonstrated in the study where 3,3'-iminobis-propanenitrile was degraded using the Fe(0)/GAC micro-electrolysis system (Lai et al., 2013).
Safety and Hazards
Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
- The primary target of 3-(Dimethylamino)propanenitrile hydrochloride (also known as β-Dimethylaminopropionitrile or DMAPN) is not well-documented in the literature. However, it is commonly used as an initiator in organic polymerization reactions .
- Impact on Bioavailability : Limited information is available, but its low water solubility (0.5 g/L at 20°C) may affect bioavailability .
Target of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
3-(Dimethylamino)propanenitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to initiate organic polymerization during the synthesis of hybrid poly(N-isopropylacrylamide)/silica hydrogels . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can alter the structure and function of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the hydrogenation process over palladium catalysts . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the activity and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular behavior . High doses of the compound can lead to toxicity, including cell death and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic state of the cell, including alterations in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects.
Propriétés
IUPAC Name |
3-(dimethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYGUQECNRTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044321 | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18076-02-3 | |
| Record name | Dimethylaminopropionitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)
![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)


